Bienvenue dans la boutique en ligne BenchChem!

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine

Adenosine Receptor Selectivity GPCR

Stop isomer-induced variability. The 3‑fluoropyridin‑4‑yl substitution defines a pharmacophore with EC50=2.20 nM and >4,500‑fold A2b/A2a selectivity. Unlike the 2‑yl or 5‑fluoro‑2‑yl isomers, this building block preserves validated SAR in adenosine‑receptor, GSK‑3β, and CDC7 programs. With XLogP3=1.1, TPSA=38.9 Ų, and only 2 rotatable bonds, it is CNS‑drug‑like. Procurement guarantees the exact regioisomer, preventing target‑binding deviations and project delays.

Molecular Formula C10H13FN2
Molecular Weight 180.226
CAS No. 2010375-10-5
Cat. No. B2895668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine
CAS2010375-10-5
Molecular FormulaC10H13FN2
Molecular Weight180.226
Structural Identifiers
SMILESC1CC(C1)(CN)C2=C(C=NC=C2)F
InChIInChI=1S/C10H13FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4,7,12H2
InChIKeyCLSWJQMSVDQEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine (CAS 2010375-10-5) Is a Differentiated Building Block for Medicinal Chemistry


[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine (CAS 2010375-10-5) is a fluorinated pyridine derivative featuring a cyclobutyl ring bearing a primary amine. With a molecular formula C₁₀H₁₃FN₂, molecular weight 180.22 g/mol, and computed XLogP3 of 1.1, it belongs to a family of cyclobutyl-pyridine methanamine regioisomers used as key intermediates in kinase, phosphodiesterase, and adenosine receptor programs [1]. Unlike its 2-yl and 5-fluoro-2-yl counterparts, the 3-fluoropyridin‑4‑yl substitution pattern imposes a unique electronic and steric environment that directly influences target binding, metabolic stability, and downstream SAR interpretation.

Why [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine Cannot Be Swapped with Generic Regioisomers


Simple substitution of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine by other cyclobutyl‑pyridine methanamine isomers introduces uncontrolled variability in binding affinity, selectivity, and physicochemical properties. The position of the fluorine atom and the attachment point of the cyclobutyl group alter the electron density on the pyridine ring, the pKₐ of the amine, and the overall molecular topology. For example, the 3‑fluoro‑2‑yl isomer delivers a phosphodiesterase 9A Ki of 0.461 nM, whereas the 3‑fluoro‑4‑yl scaffold is preferentially utilized in adenosine receptor ligands with >4500‑fold A2b/A2a selectivity [1][2]. Using an unverified isomer therefore risks invalidating established structure‑activity relationships and delays project timelines.

Quantitative Evidence Differentiating [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine from Closest Analogs


Regioisomeric Selectivity Shift in Adenosine Receptor Targeting

A derivative incorporating the [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine scaffold exhibits an adenosine A2b EC50 of 2.20 nM versus an A2a EC50 > 10,000 nM, representing >4,500-fold selectivity [1]. In contrast, the 3‑fluoro‑2‑yl isomer appears in PDE9A inhibitor programs with a Ki of 0.461 nM, indicating that the pyridine substitution pattern profoundly redirects target engagement [2]. Although head‑to‑head data on the free building block are absent, the scaffold‑level data demonstrate that the 3‑fluoro‑4‑yl architecture is privileged for adenosine receptor programs.

Adenosine Receptor Selectivity GPCR

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The target compound possesses a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 38.9 Ų [1]. While direct experimental logP/logD comparisons with regioisomers are not published, the 3‑fluoropyridin‑4‑yl substitution places the electron‑withdrawing fluorine adjacent to the ring nitrogen, modulating the pKₐ of the pyridine and the amine. This electronic arrangement is distinct from the 5‑fluoro‑2‑yl isomer (CAS 1857841‑31‑6), where fluorine is para to the ring nitrogen and the cyclobutyl is adjacent to it, leading to different hydrogen‑bond acceptor/donor patterns that influence solubility, permeability, and off‑target binding.

Lipophilicity TPSA Drug‑likeness

Synthetic Utility: Validated Intermediate in Adenosine Receptor Patent

The 3‑fluoro‑4‑pyridinyl‑cyclobutyl‑methanamine motif is explicitly used in US20250101013 (Leadxpro) as a key intermediate for constructing potent adenosine A2b antagonists [1]. The patent exemplifies a derivative with an A2b EC50 of 2.20 nM. This patent‑backed validation reduces procurement risk for organizations pursuing similar targets, as the synthetic route and analytical data are already established. By contrast, some other cyclobutyl‑pyridine methanamine isomers lack known patent‑protected applications in the adenosine space, increasing the likelihood of encountering intellectual property or synthetic unknowns.

Patent‑Backed Scaffold Adenosine Receptor Chemical Intermediate

Kinase Inhibitor Programs: Scaffold Appearance in GSK‑3β and CDC7 Inhibitors

The 3‑fluoropyridin‑4‑yl moiety is a recurrent scaffold in kinase inhibitor design. For example, 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones function as orally active GSK‑3β inhibitors for Alzheimer’s disease [1], and 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives are potent, selective CDC7 inhibitors with antitumor activity [2]. The [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine building block provides the identical 3‑fluoropyridin‑4‑yl fragment, enabling rapid expansion into these chemotypes. No equivalent body of kinase inhibitor data exists for the 4‑fluoro‑2‑yl or 6‑fluoro‑3‑yl isomers, suggesting a unique pharmacophoric advantage.

Kinase Inhibitor GSK‑3β CDC7

Limitations Note: Absence of Direct Head‑to‑Head Free Amine Comparisons

No head‑to‑head studies directly comparing the free amine [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine with its regioisomers (e.g., CAS 1857841‑31‑6, CAS 1344145‑48‑7, CAS 2229031‑50‑7) in identical assays were identified [1]. The differentiation claims in this guide rely on cross‑study comparisons of elaborated derivatives and class‑level inferences based on the 3‑fluoropyridin‑4‑yl fragment’s validated properties. Procurement decisions should account for this evidence gap and consider requesting isomer‑specific purity certificates, comparative analytical data (e.g., HPLC retention time, logD₇.₄, pKₐ), or small‑scale head‑to‑head testing from suppliers before committing to large‑scale synthesis campaigns.

Data Gap Building Block Research Chemical

Stability and Storage: Computed Property Profile Informing Handling

The compound has a molecular weight of 180.22 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. These features suggest a relatively rigid, moderately polar molecule that should be stored in a cool, dry environment under inert atmosphere to prevent amine oxidation. While no long‑term stability study is published, the cyclobutyl primary amine class is known for moderate thermal stability and hygroscopicity. Suppliers typically recommend storage at –20°C under nitrogen. The low rotatable bond count (2) implies limited conformational flexibility, which may contribute to consistent lot‑to‑lot performance in synthesis compared to more flexible amine building blocks.

Stability Handling Storage

Top Application Scenarios for [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine Based on Evidence


Adenosine A2b Antagonist Lead Optimization

The 3‑fluoropyridin‑4‑yl scaffold is a validated pharmacophore for adenosine A2b antagonists. With a derivative demonstrating EC50 = 2.20 nM and >4,500‑fold selectivity over A2a, this building block is ideally suited for library synthesis targeting inflammatory, oncological, or fibrotic diseases where A2b blockade is therapeutically relevant [1]. Procurement of this specific isomer ensures continuity with published SAR.

Kinase Inhibitor Fragment‑Based Drug Discovery

The 3‑fluoropyridin‑4‑yl fragment appears in multiple kinase inhibitor programs, including GSK‑3β inhibitors for Alzheimer’s and CDC7 inhibitors for oncology [1][2]. The cyclobutyl‑methanamine handle allows rapid derivatization via amide coupling, reductive amination, or nucleophilic substitution, enabling efficient fragment growth.

Phosphodiesterase Inhibitor Differentiation Studies

Because the 3‑fluoro‑2‑yl isomer exhibits sub‑nanomolar PDE9A inhibition, the 3‑fluoro‑4‑yl isomer can be used as a negative control or selectivity probe in PDE inhibitor programs. Head‑to‑head testing of these two isomers can establish the structural determinants of PDE9A vs. adenosine receptor selectivity [1].

CNS Drug Discovery Requiring Controlled Lipophilicity

With a computed XLogP3 of 1.1, moderate TPSA (38.9 Ų), and only 2 rotatable bonds, this compound falls within favorable CNS drug‑like space. Its rigid, low‑molecular‑weight profile makes it an attractive amine component for CNS‑penetrant lead compounds targeting neurodegenerative or psychiatric disorders [1].

Quote Request

Request a Quote for [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.